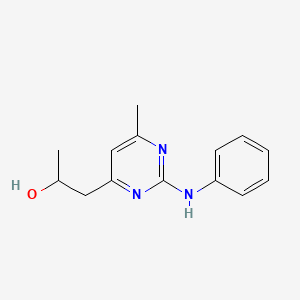

Mepanipyrim-2-hydroxypropyl

Vue d'ensemble

Description

Mepanipyrim-2-hydroxypropyl is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolism in Fungi

Mepanipyrim is known for its application as a fungicide against various plant pathogens. A study on its metabolism by soil fungus Cunninghamella elegans highlighted its significant removal (approximately 87%) within 12 hours, revealing the fungus's role in mepanipyrim degradation. This study provides insights into the metabolic pathways and the involvement of enzymes like cytochrome P450 and flavin-dependent monooxygenase in mepanipyrim metabolism (Zhu et al., 2010).

Impact on Aquatic Life

In a study involving zebrafish larvae, exposure to mepanipyrim led to locomotor hyperactivity, indicating potential neurotoxic effects. This research highlights mepanipyrim's impact on aquatic organisms, contributing to understanding its environmental implications (Shen et al., 2020).

Fungicidal Activity and Development

The development of mepanipyrim as an anti-Botrytis agent was a significant advancement in agricultural fungicides. A study on its synthesis and structure-activity relationship revealed that certain molecular configurations, like the combination of methyl and 1-propynyl groups, significantly enhanced its fungicidal effectiveness (Nagata et al., 2004).

Antibody Development for Immunoanalysis

Research on developing antibodies for mepanipyrim immunoanalysis led to the generation of antibodies with high affinity and specificity. This development is crucial for creating sensitive analytical methods for detecting mepanipyrim residues in agricultural products (Esteve-Turrillas et al., 2013).

Photoinduced Degradation Analysis

The photoinduced degradation of mepanipyrim has been studied, providing insights into its environmental behavior and degradation pathways. This research is vital for understanding how mepanipyrim degrades in nature and the formation of potential by-products (Calza et al., 2004).

Mécanisme D'action

Target of Action

Mepanipyrim-2-hydroxypropyl is a fungicide that primarily targets plant pathogenic fungi, including Botrytis cinerea, Venturia inaequaris, Alternaria alternata, and Monilinia fructicola . These fungi are responsible for various plant diseases, and the compound’s action against them helps protect plant tissues from infection .

Mode of Action

This compound acts on the Golgi apparatus within cells . It inhibits retrograde Golgi-to-ER trafficking induced by certain compounds . This selective inhibition disrupts the normal functioning of the targeted fungi, thereby controlling the spread of fungal diseases .

Biochemical Pathways

The compound affects the exocytic and endocytic trafficking of proteins and lipids within cells . It also influences the synthesis and back-exchange of certain sphingolipids, and induces an accumulation of LDL-derived, unesterified cholesterol .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and spread . By disrupting the normal functioning of the fungi, it prevents them from invading plant tissues and causing disease . On a molecular level, it causes changes in protein and lipid trafficking within cells, and induces the accumulation of certain biochemical substances .

Analyse Biochimique

Cellular Effects

Mepanipyrim-2-hydroxypropyl has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level with various biomolecules . These interactions can lead to changes in gene expression and can involve enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-(2-anilino-6-methylpyrimidin-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-10-8-13(9-11(2)18)17-14(15-10)16-12-6-4-3-5-7-12/h3-8,11,18H,9H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAYAFSHSPPBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020851 | |

| Record name | 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204571-52-8 | |

| Record name | 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

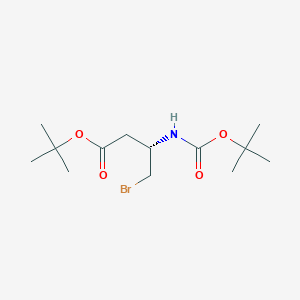

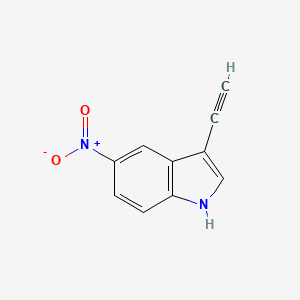

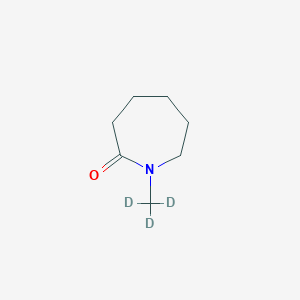

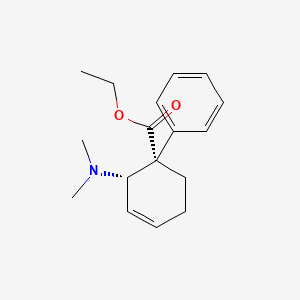

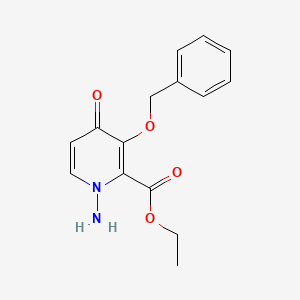

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

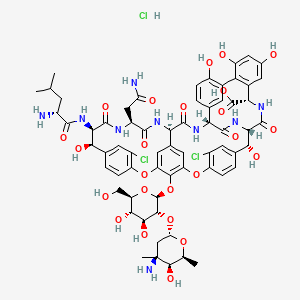

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)